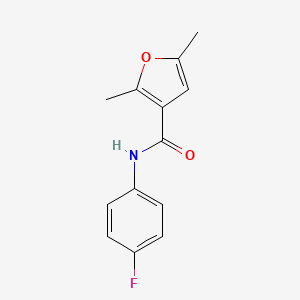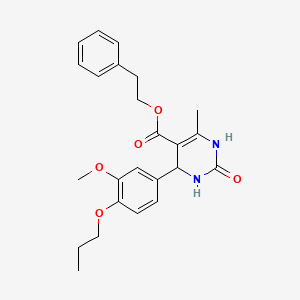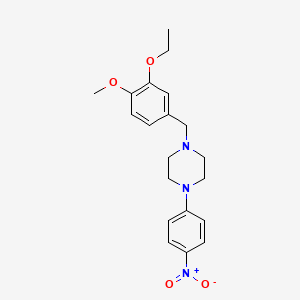
2-methoxyphenyl pentopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxyphenyl pentopyranoside, also known as MP-10, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a glycoside derivative of 2-methoxyphenol and pentose sugar, with a molecular formula of C13H18O7. MP-10 has been found to possess various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Aplicaciones Científicas De Investigación
2-methoxyphenyl pentopyranoside has been found to have various scientific research applications, particularly in the field of biochemistry. It has been studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent. 2-methoxyphenyl pentopyranoside has also been found to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, making it a potential candidate for use in drug development.
Mecanismo De Acción
The mechanism of action of 2-methoxyphenyl pentopyranoside is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been found to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. 2-methoxyphenyl pentopyranoside has also been found to activate certain proteins, such as Nrf2, which play a role in cellular defense mechanisms.
Biochemical and Physiological Effects:
2-methoxyphenyl pentopyranoside has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has also been found to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. 2-methoxyphenyl pentopyranoside has been shown to have protective effects on the liver and kidneys, and may also have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxyphenyl pentopyranoside in lab experiments is its low toxicity, making it a safe compound to work with. 2-methoxyphenyl pentopyranoside is also relatively easy to synthesize, and its structure can be modified to improve its properties. However, one limitation of using 2-methoxyphenyl pentopyranoside is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-methoxyphenyl pentopyranoside. One area of interest is its potential as an anticancer agent, particularly in the treatment of breast cancer. 2-methoxyphenyl pentopyranoside has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Further research is needed to fully understand the mechanism of action of 2-methoxyphenyl pentopyranoside and its potential applications in drug development.
In conclusion, 2-methoxyphenyl pentopyranoside is a promising compound with various scientific research applications. Its synthesis method is relatively simple, and it has been found to have various biochemical and physiological effects. While there are limitations to working with 2-methoxyphenyl pentopyranoside, its potential as an anticancer and anti-inflammatory agent make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of 2-methoxyphenyl pentopyranoside involves the reaction of 2-methoxyphenol with pentose sugar, typically D-ribose or D-arabinose, in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a glycosylation process, resulting in the formation of 2-methoxyphenyl pentopyranoside. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the temperature and reaction time.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c1-16-8-4-2-3-5-9(8)18-12-11(15)10(14)7(13)6-17-12/h2-5,7,10-15H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAXQDMXCTTWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2C(C(C(CO2)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)oxane-3,4,5-triol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(phenylsulfonyl)methylene]dibenzene](/img/structure/B4986593.png)


![4-chloro-6-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4986630.png)


![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986649.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide](/img/structure/B4986654.png)
![6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4986661.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)


![2-methyl-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4986694.png)